molecular formula C12H19NO B14331447 3-(Hexylamino)phenol CAS No. 109292-69-5

3-(Hexylamino)phenol

Cat. No.: B14331447
CAS No.: 109292-69-5
M. Wt: 193.28 g/mol
InChI Key: JBDRLQIWJIDDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hexylamino)phenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically structured with a hexylamine group attached to the third position of the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where a halogenated phenol reacts with hexylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the final product from by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hexylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring reacts with electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

3-(Hexylamino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its antioxidant properties, which may have therapeutic benefits.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Hexylamino)phenol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.

    Antioxidant Activity: The phenolic group donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-Hexylresorcinol: A phenolic compound with two hydroxyl groups and a hexyl group, known for its antiseptic properties.

    Hydroquinone: A phenolic compound with two hydroxyl groups in para positions, used as a reducing agent and in skin-lightening products.

Uniqueness

3-(Hexylamino)phenol is unique due to the presence of the hexylamine group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in organic solvents and may contribute to its specific interactions with biological targets.

Properties

CAS No.

109292-69-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-(hexylamino)phenol

InChI

InChI=1S/C12H19NO/c1-2-3-4-5-9-13-11-7-6-8-12(14)10-11/h6-8,10,13-14H,2-5,9H2,1H3

InChI Key

JBDRLQIWJIDDAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.